Cas no 1780693-53-9 (8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline)
8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline
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8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01DZCW-50mg |
8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline |
1780693-53-9 | 95% | 50mg |
$269.00 | 2024-06-19 | |
| 1PlusChem | 1P01DZCW-100mg |
8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline |
1780693-53-9 | 95% | 100mg |
$369.00 | 2024-06-19 | |
| 1PlusChem | 1P01DZCW-250mg |
8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline |
1780693-53-9 | 95% | 250mg |
$516.00 | 2024-06-19 | |
| 1PlusChem | 1P01DZCW-500mg |
8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline |
1780693-53-9 | 95% | 500mg |
$778.00 | 2024-06-19 | |
| 1PlusChem | 1P01DZCW-1g |
8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline |
1780693-53-9 | 95% | 1g |
$981.00 | 2024-06-19 | |
| 1PlusChem | 1P01DZCW-2.5g |
8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline |
1780693-53-9 | 95% | 2.5g |
$1859.00 | 2024-06-19 | |
| 1PlusChem | 1P01DZCW-5g |
8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline |
1780693-53-9 | 95% | 5g |
$2722.00 | 2024-06-19 | |
| 1PlusChem | 1P01DZCW-10g |
8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline |
1780693-53-9 | 95% | 10g |
$4006.00 | 2024-06-19 | |
| A2B Chem LLC | AX31168-2.5g |
8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline |
1780693-53-9 | 95% | 2.5g |
$1566.00 | 2024-04-20 | |
| A2B Chem LLC | AX31168-5g |
8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline |
1780693-53-9 | 95% | 5g |
$2301.00 | 2024-04-20 |
8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline
Comprehensive Overview of 8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1780693-53-9)
8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1780693-53-9) is a fluorinated tetrahydroisoquinoline derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound belongs to the class of heterocyclic compounds, which are pivotal in drug discovery due to their structural diversity and biological relevance. The presence of a fluoro substituent at the 8-position and a methyl group at the 7-position enhances its potential as a building block for bioactive molecules. Researchers are particularly interested in its applications in central nervous system (CNS) drug development, given the structural similarity to known CNS-active compounds.
The synthesis of 8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline involves multi-step organic reactions, including fluorination and methylation strategies. Its CAS No. 1780693-53-9 serves as a unique identifier in chemical databases, facilitating procurement and regulatory compliance. Recent studies highlight its role in modulating neurotransmitter receptors, making it a candidate for exploring neurological disorders such as Parkinson’s disease and depression. The compound’s lipophilicity and blood-brain barrier permeability are key factors driving its investigation in preclinical models.
In the context of green chemistry, efforts to optimize the synthesis of 8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline focus on reducing hazardous byproducts and improving atom economy. This aligns with the growing demand for sustainable pharmaceutical intermediates. Analytical techniques like HPLC and NMR spectroscopy are routinely employed to characterize its purity and structural integrity. The compound’s stability under various pH conditions is also a critical consideration for formulation scientists.
From a commercial perspective, 8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline is available through specialized chemical suppliers catering to research institutions and pharmaceutical companies. Its pricing and availability are influenced by factors such as scale of production and regulatory requirements. Patent literature reveals its inclusion in several drug candidate pipelines, underscoring its therapeutic potential. Researchers frequently search for synthetic protocols and safety data related to this compound, reflecting its niche yet growing importance.
Emerging trends in AI-driven drug discovery have further amplified interest in 8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline. Computational models predict its interactions with biological targets, accelerating hit-to-lead optimization. FAQs in scientific forums often revolve around its solubility, storage conditions, and handling precautions, indicating practical concerns among end-users. Collaborative studies between academia and industry continue to explore its structure-activity relationships (SAR) to unlock novel applications.
In summary, 8-fluoro-7-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1780693-53-9) represents a versatile scaffold in medicinal chemistry. Its unique fluoromethyl substitution pattern and tetrahydroisoquinoline core offer ample opportunities for innovation. As research progresses, this compound is poised to contribute to advancements in targeted therapies and precision medicine, addressing unmet medical needs with scientific rigor.
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